molecular formula C20H24ClN3O2S2 B2428808 N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide hydrochloride CAS No. 1323374-66-8

N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide hydrochloride

Cat. No. B2428808
CAS RN: 1323374-66-8
M. Wt: 438
InChI Key: SYLJEAAOMDFFFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide hydrochloride is a useful research compound. Its molecular formula is C20H24ClN3O2S2 and its molecular weight is 438. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Applications

Novel compounds derived from the structural framework of N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide hydrochloride have been synthesized and evaluated for their pharmacological activities. These compounds exhibit significant anti-inflammatory and analgesic properties, highlighting their potential as new therapeutic agents. One study details the synthesis of benzodifuranyl derivatives, indicating their effectiveness as COX-2 inhibitors, with promising analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Antimicrobial and Anticancer Research

Research into benzothiazole derivatives has led to the development of compounds with notable antimicrobial activity. These compounds have been synthesized and tested against various microbial strains, presenting a new avenue for antibacterial and antifungal treatments. For example, derivatives have been shown to possess moderate to good antimicrobial activity, opening up possibilities for new antimicrobial agents (Havrylyuk et al., 2010).

Corrosion Inhibition

The chemical structure of N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide hydrochloride serves as a basis for synthesizing corrosion inhibitors. Studies have demonstrated that benzothiazole derivatives can effectively inhibit steel corrosion in acidic environments, suggesting their application in industrial corrosion protection. This is supported by research indicating high corrosion inhibition efficiency for steel in 1 M HCl solution, showcasing the potential of these compounds in extending the life of metal structures (Hu et al., 2016).

Chemical Synthesis and Characterization

The molecule has been a focal point for studies involving the synthesis and characterization of novel compounds with potential biological activity. Research efforts have been directed towards creating derivatives that could serve as potent antimicrobial and anticancer agents, with some compounds showing significant activity in preliminary screenings. These efforts highlight the molecule's versatility as a precursor for various chemical transformations (Gurram & Azam, 2021).

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)-4-methylsulfanylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S2.ClH/c1-22(2)12-13-23(19(24)14-8-10-15(26-4)11-9-14)20-21-18-16(25-3)6-5-7-17(18)27-20;/h5-11H,12-13H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLJEAAOMDFFFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC=C(C=C3)SC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.